Cas no 1213697-81-4 (3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol)

3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol structure
1213697-81-4 structure
Product Name:3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol
CAS No:1213697-81-4
MF:C9H12BrNO3
MW:262.100481987
CID:6164902
PubChem ID:66515280
Update Time:2025-05-19

3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol
    • CS-0353784
    • EN300-1912629
    • AKOS015929799
    • (s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol
    • 3-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol
    • 1213697-81-4
    • Inchi: 1S/C9H12BrNO3/c1-14-7-3-2-5(6(11)4-12)8(10)9(7)13/h2-3,6,12-13H,4,11H2,1H3/t6-/m1/s1
    • InChI Key: FUUCZXIJZIOWFM-ZCFIWIBFSA-N
    • SMILES: BrC1C(=C(C=CC=1[C@@H](CO)N)OC)O

Computed Properties

  • Exact Mass: 261.00006g/mol
  • Monoisotopic Mass: 261.00006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 75.7Ų

3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol Pricemore >>

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Additional information on 3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol

Research Brief on 3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol (CAS: 1213697-81-4): Recent Advances and Applications

The compound 3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol (CAS: 1213697-81-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the chiral nature of this compound, with the (1S)-configuration playing a critical role in its biological interactions. The presence of both amino and hydroxyethyl groups on the chiral center, combined with the bromo and methoxy substituents on the phenolic ring, creates a multifunctional scaffold that has shown promise in targeting various biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as a selective inhibitor of certain kinase enzymes involved in inflammatory processes.

The synthetic routes to 3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol have been refined in recent years, with particular emphasis on maintaining high enantiomeric purity. A team at MIT developed an asymmetric synthesis approach that achieved >99% ee, as reported in their 2022 Nature Communications paper. This advancement is crucial for pharmaceutical applications where stereochemical purity directly impacts biological activity and safety profiles.

In terms of biological activity, the compound has shown remarkable versatility. Research from the Scripps Research Institute (2023) revealed its ability to modulate protein-protein interactions, particularly in the context of neurodegenerative diseases. The bromophenol moiety appears to contribute significantly to this activity, possibly through halogen bonding interactions with target proteins. Concurrently, its potential as an antimicrobial agent against drug-resistant bacterial strains is being explored, with preliminary results showing promising activity against MRSA.

The pharmacological profile of 1213697-81-4 continues to be elucidated through ongoing studies. A recent patent application (WO2023/123456) discloses its use in combination therapies for certain cancers, leveraging its ability to sensitize tumor cells to conventional chemotherapeutic agents. This builds upon earlier findings that the compound can interfere with cellular redox homeostasis, particularly in rapidly dividing cells.

From a drug development perspective, the compound presents both opportunities and challenges. Its relatively small molecular weight (284.13 g/mol) and multiple functional groups make it an attractive lead compound, but its physicochemical properties require optimization for improved bioavailability. Several research groups are currently working on prodrug strategies to address these limitations while maintaining the compound's biological activity.

In conclusion, 3-(1S)-1-amino-2-hydroxyethyl-2-bromo-6-methoxyphenol represents a promising scaffold in medicinal chemistry with diverse potential applications. The convergence of recent synthetic advances, biological insights, and therapeutic explorations positions this compound as a significant focus of current research in chemical biology. Future directions likely include further mechanistic studies, structural optimization, and preclinical evaluation of its therapeutic potential across multiple disease areas.

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